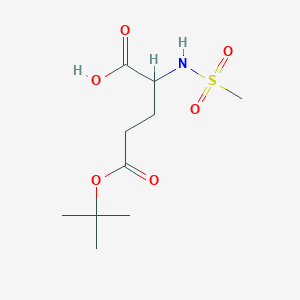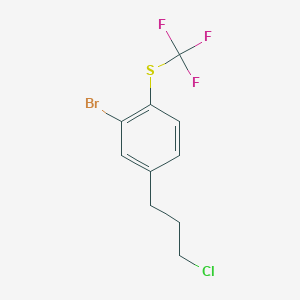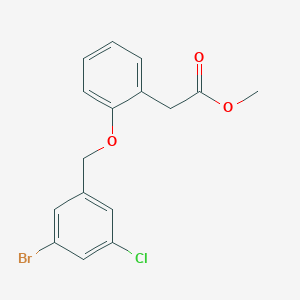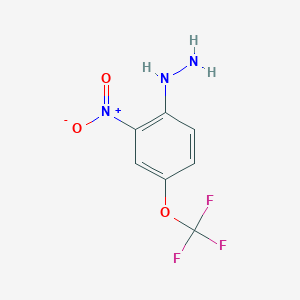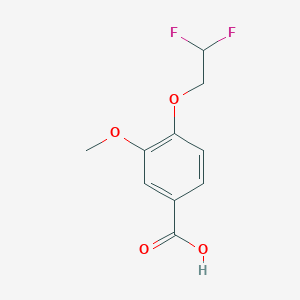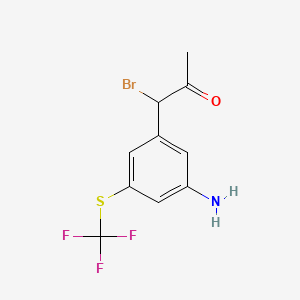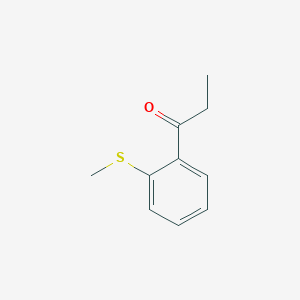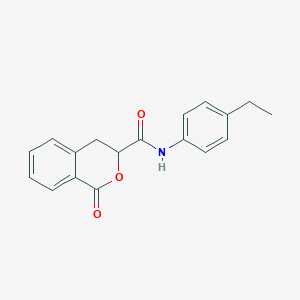
N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-324109 is a chemical compound known for its role as an androgen receptor modulator It has been studied for its potential applications in various fields, including medicine and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324109 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to create the basic framework of the compound.
Functionalization: Various functional groups are added to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of WAY-324109 follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
WAY-324109 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution reagents: Halogens and other electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Chemistry: It is used as a model compound to study androgen receptor modulation and related chemical reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in treating conditions related to androgen receptor activity, such as certain cancers and hormonal disorders.
Industry: WAY-324109 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-324109 involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular behavior, making it a valuable tool for studying androgen receptor-related processes.
Comparison with Similar Compounds
WAY-324109 is unique in its specific structure and properties, but it can be compared to other androgen receptor modulators such as:
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
Dehydroepiandrosterone: Another endogenous steroid hormone with similar effects on androgen receptors.
These compounds share some similarities in their mechanisms of action but differ in their specific structures and effects, highlighting the uniqueness of WAY-324109.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-10,16H,2,11H2,1H3,(H,19,20) |
InChI Key |
GWFLKGAUVKTYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





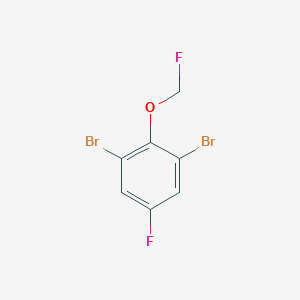
![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)

